Fluoranthen-3-ol
Overview
Description
Fluoranthen-3-ol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthen-3-ol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using oxidizing agents. For instance, fluoranthene can be treated with a mixture of sulfuric acid and potassium dichromate to introduce the hydroxyl group at the desired position. Another approach involves the use of palladium-catalyzed coupling reactions, where fluoranthene derivatives are reacted with hydroxyl-containing reagents under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents, catalysts, and reaction parameters are crucial in scaling up the synthesis while maintaining the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: Fluoranthen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form fluoranthen-3-one.
Reduction: Reduction of this compound can yield fluoranthene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Fluoranthen-3-one.
Reduction: Fluoranthene.
Substitution: Various fluoranthene derivatives depending on the substituent introduced.
Scientific Research Applications
Fluoranthen-3-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a probe in biochemical assays.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of fluoranthen-3-ol involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular processes and pathways, making this compound a valuable compound in biochemical research.
Comparison with Similar Compounds
Fluoranthen-3-ol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:
- 1-Hydroxyfluoranthene
- 2-Hydroxyfluoranthene
- 4-Hydroxyfluoranthene
Uniqueness: this compound is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism can lead to differences in reactivity, stability, and applications compared to other hydroxylated fluoranthene derivatives.
Properties
IUPAC Name |
fluoranthen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWYZWVBXAOHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170406 | |
Record name | Fluoranthen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17798-09-3 | |
Record name | Fluoranthen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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